(2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide
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Overview
Description
Reactants: 2-acetylbenzothiazole and piperidine
Conditions: Reflux in ethanol
Product: N-(benzothiazol-2-yl)piperidine
Step 3: Formation of Enamide Moiety
Reactants: N-(benzothiazol-2-yl)piperidine and acryloyl chloride
Conditions: Stirring at room temperature in the presence of a base such as triethylamine
Product: (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the enamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
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Step 1: Synthesis of Benzothiazole Ring
Reactants: 2-aminothiophenol and acetic anhydride
Conditions: Reflux in the presence of a base such as sodium acetate
Product: 2-acetylbenzothiazole
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms
Reduction: Reduced derivatives with hydrogen atoms added
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
(2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide: can be compared with other benzothiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H22N4O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
(Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-piperidin-1-ylbut-2-enehydrazide |
InChI |
InChI=1S/C18H22N4O2S/c1-12(21-10-6-3-7-11-21)16(13(2)23)17(24)22(19)18-20-14-8-4-5-9-15(14)25-18/h4-5,8-9H,3,6-7,10-11,19H2,1-2H3/b16-12- |
InChI Key |
JWVVEBGZZJVCBI-VBKFSLOCSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCCCC3 |
Canonical SMILES |
CC(=C(C(=O)C)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCCCC3 |
Origin of Product |
United States |
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